6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine is an organic compound with the chemical formula C7H5BrClIN2 . It belongs to the class of imidazo[1,2-a]pyridines and is commonly used in organic syntheses and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, the best results were obtained when lactams were introduced onto the 6-bromoimidazo[1,2-a]pyridine scaffold. For instance, the compound 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in five steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the radiolabel source .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine is characterized by the presence of bromine (Br), chlorine (Cl), and iodine (I) atoms attached to the imidazo[1,2-a]pyridine ring. The SMILES notation for this compound is BrC1=CN2C=CN=C2C=C1 . The clear melting point of this compound lies between 76.0°C and 82.0°C .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridines serve as a valuable scaffold in drug discovery. Researchers have explored derivatives of this compound for their potential as kinase inhibitors, antiviral agents, and anticancer drugs. The specific substitution pattern in 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine can influence its binding affinity to target proteins, making it an interesting candidate for further investigation .
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of imidazo[1,2-a]pyridine analogues. In particular, 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine derivatives have demonstrated significant activity against Mycobacterium tuberculosis (Mtb). These compounds could play a crucial role in combating drug-resistant tuberculosis .
Material Science and Organic Electronics
The structural characteristics of imidazo[1,2-a]pyridines make them appealing for material science applications. Researchers have explored their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich and conjugated nature of these compounds contributes to their semiconducting properties .
Photophysical Properties and Luminescence
Imidazo[1,2-a]pyridines exhibit interesting photophysical behavior. Their luminescent properties have led to investigations in the field of fluorescence imaging, sensors, and optoelectronic devices. The halogen-substituted 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine may offer unique emission characteristics .
Synthetic Intermediates
6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine serves as a valuable synthetic intermediate. Organic chemists use it to build more complex structures through functional group transformations. Its reactivity and compatibility with various coupling reactions make it a versatile building block .
Agrochemical Research
Imidazo[1,2-a]pyridines have also found applications in agrochemical research. While specific studies on 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine are limited, its structural features suggest potential as a pesticide or herbicide candidate. Further investigations are warranted in this area .
Coordination Chemistry and Metal Complexes
Researchers have explored the coordination chemistry of imidazo[1,2-a]pyridines with transition metal ions. These complexes exhibit diverse properties, including catalytic activity, magnetic behavior, and luminescence. The halogen-substituted variant could form intriguing metal complexes for various applications .
Biological Imaging Probes
Given its unique structure, 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine could serve as a potential biological imaging probe. Its ability to selectively bind to specific biomolecules or cellular structures could make it useful in fluorescence-based imaging techniques .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine analogues have been reported to cause a significant reduction of bacterial load in an acute tb mouse model .
properties
IUPAC Name |
6-bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKWQVKTSFGPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238137 | |
Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1296223-94-3 | |
Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296223-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 6-bromo-3-chloro-8-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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